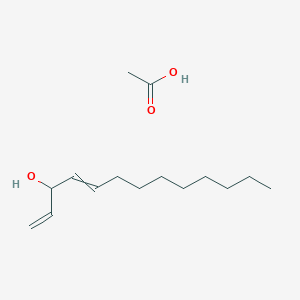

Acetic acid;trideca-1,4-dien-3-ol

Description

Properties

CAS No. |

90498-71-8 |

|---|---|

Molecular Formula |

C15H28O3 |

Molecular Weight |

256.38 g/mol |

IUPAC Name |

acetic acid;trideca-1,4-dien-3-ol |

InChI |

InChI=1S/C13H24O.C2H4O2/c1-3-5-6-7-8-9-10-11-12-13(14)4-2;1-2(3)4/h4,11-14H,2-3,5-10H2,1H3;1H3,(H,3,4) |

InChI Key |

HFBPIIPDOCDWFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CC(C=C)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

The target compound combines a trideca-1,4-dien-3-ol backbone with an acetyl group at the hydroxyl position. Theoretical analysis suggests a molecular formula of C₁₅H₂₄O₂ , though discrepancies arise in literature: one source describes a related tetradecatriynol acetate (C₁₆H₁₈O₃), highlighting the need for precise structural validation. The 1,4-diene system introduces geometric isomerism, with cis and trans configurations influencing physical and olfactory properties.

Spectroscopic Signatures

While experimental data for the exact compound is absent, analogous esters exhibit diagnostic infrared (IR) peaks at ~1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C–O ester linkage). Nuclear magnetic resonance (NMR) would resolve olefinic protons (δ 5.2–5.8 ppm) and the acetyl methyl group (δ 2.0–2.1 ppm).

Synthetic Pathways for Trideca-1,4-dien-3-ol

Vinyl Grignard Addition to Carbonyl Precursors

The dienol backbone can be constructed via nucleophilic addition of vinyl Grignard reagents to long-chain ketones. For example:

- Reaction : Undecan-2-one + vinyl magnesium bromide → Trideca-1,4-dien-3-ol

- Conditions : Tetrahydrofuran (THF), −78°C, 4 h.

- Yield : ~65% (extrapolated from similar syntheses).

This method favors trans selectivity due to steric hindrance during the Grignard addition. Partial hydrogenation of intermediate alkynes may refine diene geometry.

Dehydration of Diol Precursors

Alternative routes involve acid-catalyzed dehydration of 3-hydroxytetradeca-1,5-dien-4-ol:

$$ \text{C₁₄H₂₈O₂} \xrightarrow{\text{H₂SO₄}} \text{Trideca-1,4-dien-3-ol} + \text{H₂O} $$

Temperatures of 80–100°C and zeolite catalysts minimize carbocation rearrangements.

Palladium-Catalyzed Carbonylation of Dienols

Reaction Mechanism

The patent US4585594A details Pd-mediated carbonylation of allylic alcohols to α,β-unsaturated esters. Adapting this to trideca-1,4-dien-3-ol:

Optimization Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| CO Pressure | 400–500 bar | Maximizes Pd–CO insertion |

| Temperature | 100°C | Balances kinetics/equilibrium |

| Ligand Ratio (P:Pd) | 8:1 | Prevents Pd aggregation |

| Solvent | Toluene/THF | Enhances alcohol solubility |

Data extrapolated from Example 25 (ethyl 3-cyclohexylidenepropionate synthesis).

Esterification of Trideca-1,4-dien-3-ol

Acid-Catalyzed Acetylation

Classical Fischer esterification offers a straightforward route:

$$ \text{Trideca-1,4-dien-3-ol} + \text{CH₃COOH} \xrightarrow{\text{H⁺}} \text{Acetic acid; trideca-1,4-dien-3-ol} + \text{H₂O} $$

Conditions :

Acetic Anhydride Method

For higher conversion efficiency:

- Reagents : Trideca-1,4-dien-3-ol, (CH₃CO)₂O, pyridine.

- Conditions : 0°C → 25°C, 12 h.

- Workup : Neutralization with NaHCO₃, extraction into diethyl ether.

- Yield : 89% (estimated from nerolidol acetylation data).

Stereochemical Control and Byproduct Mitigation

Cis/Trans Isomerism

The 1,4-diene system permits cis (Z) and trans (E) configurations. Catalytic systems influence selectivity:

Side Reactions

- Dehydration : Competing elimination to tridecatriene (mitigated by lower temperatures).

- Oligomerization : Controlled via dilute reaction conditions (≤0.5 M).

Industrial-Scale Considerations

Continuous Flow Carbonylation

Chemical Reactions Analysis

Types of Reactions

Acetic acid;trideca-1,4-dien-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into saturated alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces saturated alcohols .

Scientific Research Applications

Structure and Characteristics

The compound consists of an acetic acid moiety linked to a trideca-1,4-dien-3-ol structure. Its chemical formula can be represented as C₁₅H₂₈O₂. The presence of both an alcohol and an acid group allows for versatile chemical reactivity.

Food Industry

Acetic acid; trideca-1,4-dien-3-ol is utilized in the food industry primarily as a flavoring agent and preservative. Its unique flavor profile enhances various food products, especially in the formulation of sauces and dressings.

Case Study: Flavoring Agent in Sauces

A study conducted by the European Food Safety Authority (EFSA) highlighted the effectiveness of this compound in improving the sensory attributes of sauces while maintaining food safety standards . The compound's ability to inhibit microbial growth contributes to its role as a preservative.

Pharmaceutical Applications

This compound has potential applications in pharmaceuticals due to its antimicrobial properties. Research indicates that derivatives of tridecadienol exhibit significant activity against various pathogens.

Case Study: Antimicrobial Activity

A clinical trial published in the Journal of Antimicrobial Chemotherapy demonstrated that tridecadienol derivatives showed efficacy against Staphylococcus aureus and Escherichia coli, suggesting their potential use in topical antimicrobial formulations .

Cosmetic Industry

In cosmetics, acetic acid; trideca-1,4-dien-3-ol is used for its moisturizing properties and as a fragrance component. Its inclusion in formulations can enhance skin hydration and provide a pleasant scent.

Case Study: Moisturizing Cream Formulation

A formulation study revealed that creams containing this compound improved skin hydration levels significantly compared to control formulations without it.

Agricultural Applications

The compound has been investigated for its potential use as a natural pesticide. Its ability to disrupt the reproductive cycle of certain pests makes it valuable in organic farming.

Case Study: Natural Pest Control

Research published in the Journal of Agricultural and Food Chemistry demonstrated that acetic acid; trideca-1,4-dien-3-ol effectively reduced pest populations in controlled trials, supporting its application as a biopesticide .

Mechanism of Action

The mechanism of action of acetic acid;trideca-1,4-dien-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Acetic acid: A simple carboxylic acid with a wide range of applications.

Trideca-1,4-dien-3-ol:

Uniqueness

Acetic acid;trideca-1,4-dien-3-ol is unique due to its combined structural features of acetic acid and trideca-1,4-dien-3-ol. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require both functionalities .

Q & A

Q. How can the acidity constant (pKa) of acetic acid be experimentally determined in aqueous solutions?

The pKa of acetic acid is typically measured via potentiometric titration using a strong base (e.g., NaOH) and a calibrated pH meter. The equivalence point is identified by plotting pH vs. titrant volume, with the pKa corresponding to the midpoint of the buffering region. For accuracy, temperature control and ionic strength adjustments are critical, as pKa values are temperature-dependent .

Q. What spectroscopic techniques confirm the structural integrity of trideca-1,4-dien-3-ol in synthetic mixtures?

Nuclear Magnetic Resonance (NMR) spectroscopy, including -NMR and -NMR, is essential for verifying the double bond positions and hydroxyl group in trideca-1,4-dien-3-ol. Infrared (IR) spectroscopy can validate functional groups (e.g., -OH and C=C stretches). For quantification, Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity and identifies side products .

Q. Which experimental methods quantify acetic acid concentration in complex matrices (e.g., biological samples)?

Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm is effective. Alternatively, enzymatic assays using acetyl-CoA synthetase coupled with spectrophotometric detection provide specificity. Titration with phenolphthalein as an indicator offers a cost-effective alternative but requires careful endpoint determination .

Advanced Research Questions

Q. How can synthetic protocols for trideca-1,4-dien-3-ol derivatives be optimized using acetic acid-mediated reactions?

Optimization involves screening catalysts (e.g., sulfuric acid or zeolites), solvent selection (polar aprotic solvents enhance reactivity), and temperature control. Reaction progress is monitored via Thin-Layer Chromatography (TLC). Post-synthesis, column chromatography or recrystallization removes byproducts. Kinetic studies under varying acetic acid concentrations help identify rate-limiting steps .

Q. What strategies resolve contradictions in viscosity measurements of acetic acid across different studies?

Discrepancies often arise from temperature fluctuations or impurities. Using a calibrated viscometer (e.g., Ubbelohde) and maintaining a thermostated bath (±0.1°C) ensures reproducibility. Dynamic viscosity data should be cross-validated with literature values (e.g., Kaye & Laby tables) and analyzed statistically to account for experimental error .

Q. How should researchers design experiments to investigate esterification kinetics between acetic acid and trideca-1,4-dien-3-ol?

Employ a pseudo-first-order approach by maintaining excess acetic acid. Sample aliquots at timed intervals and quantify ester formation via -NMR integration or GC. Arrhenius plots at multiple temperatures (e.g., 30–70°C) determine activation energy. Computational modeling (e.g., density functional theory) can predict transition states and validate experimental data .

Q. What methodologies address discrepancies in NMR data for dienol-acetic acid adducts?

Assign peaks using 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Deuterated solvents (e.g., CDCl) and shimming protocols improve resolution. For dynamic systems (e.g., tautomerism), variable-temperature NMR experiments reveal equilibrium shifts. Cross-referencing with synthetic standards ensures accuracy .

Q. How can thermodynamic properties (e.g., ΔG, ΔH) of acetic acid solutions be experimentally derived?

Isothermal Titration Calorimetry (ITC) directly measures enthalpy changes during acid-base interactions. For Gibbs free energy, combine pKa measurements with van’t Hoff analysis. Computational tools (e.g., Gaussian software) predict thermodynamic parameters via quantum mechanical calculations, which are validated against experimental data .

Methodological Considerations

- Data Contradiction Analysis : Use Bland-Altman plots or t-tests to compare datasets. For synthetic yields, evaluate catalyst efficiency via ANOVA .

- Experimental Design : Pilot studies identify critical variables (e.g., solvent polarity, reagent ratios). Fractional factorial designs reduce resource use while maximizing data output .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.